

# Technical Guide: 4-Fluorobenzoyl-carbonyl-13C Chloride

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## Compound of Interest

Compound Name:	4-Fluorobenzoyl-carbonyl-13C chloride
CAS No.:	91742-47-1
Cat. No.:	B1612492

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## A Precision Reagent for NMR Structural Elucidation and Metabolic Tracing

### Executive Summary

**4-Fluorobenzoyl-carbonyl-13C chloride** is a specialized acylating agent where the carbonyl carbon is enriched with the stable isotope Carbon-13 (

). Unlike its non-labeled counterpart, which is a standard reagent for Friedel-Crafts acylations and derivatizations, this isotopologue serves as a "silent witness" in molecular tracking.<sup>[1]</sup>

Its primary utility lies in quantitative

-NMR spectroscopy and mechanistic probing. By introducing a highly sensitive NMR probe (the enriched carbonyl) directly at the site of bond formation, researchers can monitor reaction kinetics and metabolic hydrolysis in real-time without the interference of background carbon signals.

## Physicochemical Profile

The physical properties of the

-labeled compound mirror the unlabeled analog due to the negligible kinetic isotope effect on phase transitions. However, its spectroscopic identity is distinct.

Property	Specification
Chemical Name	4-Fluorobenzoyl-carbonyl- <sup>13</sup> C chloride
CAS Number	91742-47-1
Molecular Formula	
Molecular Weight	159.55 g/mol (approx. +1 Da shift vs unlabeled)
Isotopic Purity	atom %
Appearance	Colorless to light yellow liquid
Density	at
Boiling Point	(lit.[2][3][4] for unlabeled)
Solubility	Soluble in DCM, Chloroform, THF; Reacts with Water/Alcohols
Stability	Moisture Sensitive (Hydrolyzes to 4-Fluorobenzoic acid and HCl)

Key Spectroscopic Signature:

- NMR: A dominant singlet (or doublet if F-coupling resolves) at ~166–169 ppm (Carbonyl). The signal intensity is enhanced ~100-fold compared to natural abundance, allowing for rapid acquisition with low sample concentrations.

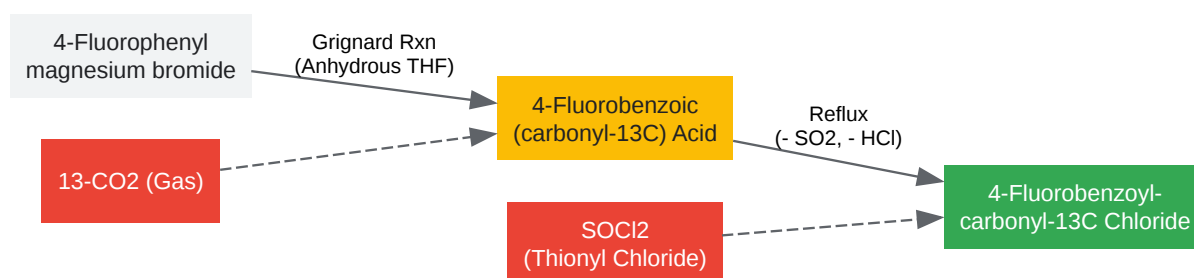
## Synthesis and Structural Verification

The synthesis of **4-Fluorobenzoyl-carbonyl-13C chloride** must ensure the retention of the isotopic label without scrambling. The preferred route utilizes a Grignard approach with  $^{13}\text{CO}_2$  gas.

## Synthetic Workflow

The synthesis is a two-step process:

- Carboxylation: 4-Fluorophenylmagnesium bromide reacts with  $^{13}\text{CO}_2$  gas to form the labeled acid.
- Chlorination: The acid is converted to the acid chloride using Thionyl Chloride ( $\text{SOCl}_2$ ).



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Figure 1: Synthetic pathway for introducing the Carbon-13 label at the carbonyl position.[4]

## Quality Control (Self-Validating Protocol)

To verify the identity and isotopic enrichment, the following checks are mandatory:

- Mass Spectrometry (GC-MS): Look for the molecular ion peak at  $m/z$  159/161 (Cl isotope pattern) rather than 158/160.
- -NMR Validation:
  - Dissolve a small aliquot in

- Expectation: A massive peak at ~168 ppm.
- Impurity Check: If a peak appears at ~164 ppm, the sample has hydrolyzed to the carboxylic acid. Action: Redistill immediately.

## Applications in Bioanalysis and Drug Discovery

### Mechanistic Probing via NMR

The

-carbonyl label is a powerful tool for studying acylation mechanisms. Because the carbonyl carbon undergoes hybridization changes (

) during nucleophilic attack, the chemical shift is highly sensitive to the reaction state.

- Experiment: Monitoring the reaction with a novel amine drug candidate.
- Observation: The disappearance of the Acid Chloride peak (168 ppm) and the emergence of the Amide peak (~165 ppm) can be tracked in real-time.
- Advantage: The 99% enrichment allows for kinetic studies at millimolar concentrations, which is impossible with natural abundance

## Metabolomics & Internal Standards

While ring-labeled (

) analogs are often used as Internal Standards (IS) to shift the mass by +6 Da, the carbonyl-<sup>13</sup>C (+1 Da) variant has specific utility:

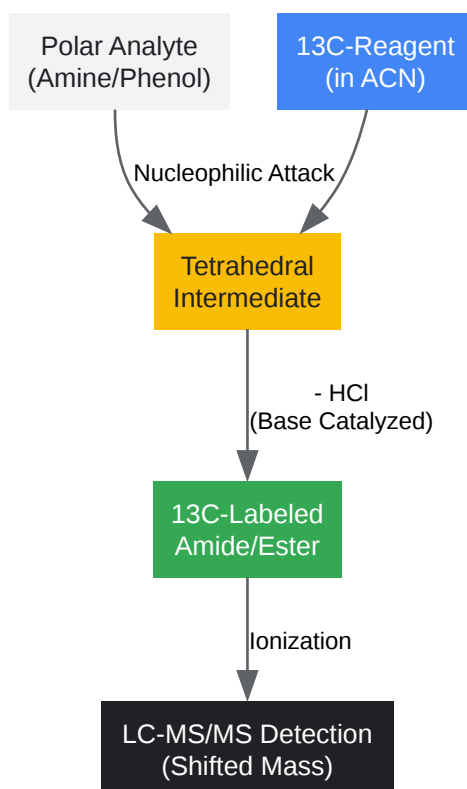
- Fragment Tracing: In MS/MS, the benzoyl moiety often cleaves. If the fragment retains the carbonyl (e.g., acylium ion), the +1 shift identifies the fragment origin.
- Cost-Effective Tracer: For pathways where mass resolution is high, the +1 Da shift is sufficient to distinguish the exogenous tag from endogenous metabolites.

## Derivatization Protocol (Schotten-Baumann)

This reagent is used to "tag" polar metabolites (polyamines, phenols) to increase their hydrophobicity for LC-MS retention.

Step-by-Step Protocol:

- Preparation: Prepare a 10 mM solution of the analyte in Carbonate Buffer (pH 9.5).
- Addition: Add 2 equivalents of **4-Fluorobenzoyl-carbonyl-<sup>13</sup>C chloride** (dissolved in dry Acetonitrile).
- Incubation: Vortex for 30 seconds; incubate at RT for 5 minutes.
- Quenching: Add 1% Formic Acid to stop the reaction and hydrolyze excess reagent.
- Analysis: Inject into LC-MS/MS. Monitor the specific transition corresponding to the -labeled derivative.<sup>[1]</sup>



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Figure 2: Derivatization workflow for enhancing LC-MS detection of polar metabolites.

## Handling and Safety

Critical Warning: This compound is a lachrymator and corrosive.

- Moisture Sensitivity: Reacts violently with water to release HCl gas.
  - Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
  - Septum Use: Always sample through a septum using a dry syringe. Never open the bottle to humid air.
- PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
- Spill Control: Neutralize spills with solid Sodium Bicarbonate ( ) before cleaning.

## References

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